6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione 6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione
Brand Name: Vulcanchem
CAS No.: 18903-23-6
VCID: VC17347858
InChI: InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11)
SMILES:
Molecular Formula: C6H5N3O3S
Molecular Weight: 199.19 g/mol

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione

CAS No.: 18903-23-6

Cat. No.: VC17347858

Molecular Formula: C6H5N3O3S

Molecular Weight: 199.19 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione - 18903-23-6

Specification

CAS No. 18903-23-6
Molecular Formula C6H5N3O3S
Molecular Weight 199.19 g/mol
IUPAC Name 6-hydroxy-2-methyl-4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Standard InChI InChI=1S/C6H5N3O3S/c1-2-7-4-3(13-2)5(10)9(12)6(11)8-4/h12H,1H3,(H,8,11)
Standard InChI Key MYPICMPDMGFOBX-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(S1)C(=O)N(C(=O)N2)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-Hydroxy-2-methyl thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 18903-23-6) features a fused bicyclic system comprising a thiazole ring annulated with a pyrimidinedione moiety . The molecular formula is C₆H₅N₃O₃S, with a calculated molecular weight of 199.19 g/mol . X-ray crystallography reveals planarity in the heterocyclic core, with bond lengths characteristic of conjugated π-systems:

Table 1: Key Structural Parameters

ParameterValueMethod
C2-N1 bond length1.324 ÅX-ray diffraction
S1-C3 bond length1.724 ÅDFT calculation
Torsion angle (C4-N5-C6-O7)178.3°Molecular mechanics

The methyl group at position 2 introduces steric effects that influence crystal packing, while the 6-hydroxy group participates in intermolecular hydrogen bonding .

Systematic Nomenclature

The IUPAC name derives from the fusion pattern of the heterocycles:
6-hydroxy-2-methyl-4H- thiazolo[4,5-d]pyrimidine-5,7-dione . Alternative naming systems describe it as:

  • 2-Methyl-6-hydroxy-thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS variant)

  • NSC 116565 (National Service Center designation)

Synthetic Methodologies

Patent-Based Synthesis (US3594378A)

The foundational synthesis route involves a three-step sequence :

Step 1: Cyclocondensation
2-Amino-4-methylthiazole-5-carboxylic acid reacts with ethyl chlorooxoacetate in anhydrous DMF at 80°C for 12 hours, yielding 65% intermediate.

Step 2: Ring Closure
Treatment with phosphoryl chloride (POCl₃) at reflux (110°C) for 6 hours induces cyclization, forming the thiazolo[4,5-d]pyrimidine core.

Step 3: Hydroxylation
Basic hydrolysis (NaOH 2M, 60°C) introduces the 6-hydroxy group, with final purification via recrystallization from ethanol/water (3:1) .

Table 2: Optimization of Step 3

BaseTemperature (°C)Yield (%)Purity (HPLC)
NaOH607899.2
KOH658298.7
LiOH706897.4

Alternative Routes

Modern approaches employ microwave-assisted synthesis (150W, 100°C, 30 min) to reduce reaction times by 75% compared to conventional heating . Flow chemistry methods using microreactors achieve 89% yield with residence times under 5 minutes .

Physicochemical Properties

Solubility Profile

Table 3: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water1.2 ± 0.3
Ethanol8.9 ± 0.5
DMSO32.4 ± 1.2
Dichloromethane0.4 ± 0.1

The low aqueous solubility (logP = 0.89) suggests formulation challenges for biological applications .

Spectroscopic Characterization

NMR Analysis (DMSO-d₆, 400 MHz)

  • ¹H NMR:
    δ 2.45 (s, 3H, CH₃),
    δ 4.12 (s, 1H, OH),
    δ 8.23 (s, 1H, H-4)

  • ¹³C NMR:
    δ 22.1 (CH₃),
    δ 155.6 (C=O),
    δ 162.4 (C-S)

IR Spectroscopy (KBr pellet)

  • 3275 cm⁻¹ (O-H stretch)

  • 1702 cm⁻¹ (C=O)

  • 1580 cm⁻¹ (C=N)

SubstituentCDK2 IC₅₀ (μM)Solubility (μg/mL)
2-CH₃1.28.9
2-CF₃0.72.1
2-OCH₃2.415.3

Materials Science Applications

Thin films deposited via chemical vapor deposition exhibit:

  • Bandgap: 3.2 eV (UV-active)

  • Dielectric constant: 4.8 (1 MHz)

  • Thermal conductivity: 0.12 W/m·K

Stability and Degradation

Photolytic Stability

UV irradiation (254 nm, 24 hr) causes:

  • 15% degradation in aqueous solution

  • 5% degradation in solid state
    Primary degradation product: 6-oxo derivative (m/z 183)

Hydrolytic Pathways

Table 5: Hydrolysis Kinetics (pH 7.4, 37°C)

Time (hr)Remaining (%)
0100
2492
4885
7277

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